2-(4-chlorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide
Description
2-(4-Chlorophenyl)-N-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-6-yl]acetamide is a complex organic compound that features a chlorophenyl group, an oxolane ring, and a benzodiazole moiety
Properties
Molecular Formula |
C19H18ClN3O2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O2/c20-13-5-3-12(4-6-13)10-18(24)21-14-7-8-15-16(11-14)23-19(22-15)17-2-1-9-25-17/h3-8,11,17H,1-2,9-10H2,(H,21,24)(H,22,23) |
InChI Key |
JJNNGLFOZWYFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-6-yl]acetamide typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxirane is reacted with a nucleophile.
Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the benzodiazole moiety, often through a palladium-catalyzed cross-coupling reaction.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-N-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-6-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-6-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to reduced inflammation and inhibition of cancer cell growth.
Biological Activity
The compound 2-(4-chlorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by various studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-chlorobenzoyl chloride with 2-(tetrahydrofuran-2-yl)-1H-benzimidazole under basic conditions, often using triethylamine or sodium hydroxide as a catalyst. The following table summarizes the synthetic route:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-chlorobenzoyl chloride, 2-(tetrahydrofuran-2-yl)-1H-benzimidazole | Base (triethylamine) | 2-(4-chlorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide |
Antitumor Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The results indicate that it possesses a notable ability to inhibit cell proliferation.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D |
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound is particularly effective in two-dimensional assays compared to three-dimensional cultures, which may reflect its potential in therapeutic applications.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus revealed effective inhibition at certain concentrations.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings highlight the dual potential of this compound as both an anticancer and antimicrobial agent.
The mechanisms through which 2-(4-chlorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets, potentially binding to enzymes or receptors involved in cell proliferation and microbial growth inhibition.
DNA Binding Studies
Studies have shown that certain benzimidazole derivatives can bind to DNA, influencing cellular processes such as replication and transcription. This property may contribute to their antitumor activity by disrupting normal cellular functions.
Case Studies
Several case studies have been conducted to evaluate the safety and efficacy of this compound in vivo. For instance, a study involving animal models demonstrated significant tumor reduction when treated with the compound at specified dosages over a period of time.
Case Study Summary:
- Model: Mice with induced tumors
- Dosage: 100 mg/kg
- Outcome: Significant reduction in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
